2-Aminoimidazole sulfate

Description

Properties

IUPAC Name |

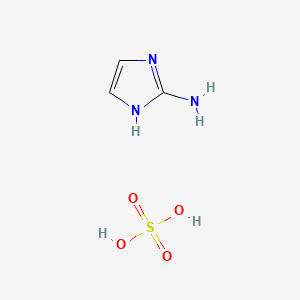

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJVEZIEALICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1450-93-7 | |

| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |

| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10932469 | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42383-61-9, 1450-93-7 | |

| Record name | 2-Aminoimidazole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-amino-1H-imidazole) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminoimidazole sulfate CAS number and properties

An In-Depth Technical Guide to 2-Aminoimidazole Sulfate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its burgeoning applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this important chemical entity.

Core Identity and Physicochemical Properties

This compound is a crucial building block in synthetic and medicinal chemistry.[1] Its identity is formally registered under CAS Number 1450-93-7 .[2]

It's important to clarify the compound's stoichiometry, as it can be represented in two equivalent ways. It is a salt formed from two molecules of 2-aminoimidazole and one molecule of sulfuric acid. This is often referred to as bis(2-aminoimidazole) sulfate or 2-aminoimidazole hemisulfate.[3][4] This leads to two common representations for its molecular formula and weight, which are chemically identical:

-

As a hemisulfate: C₃H₅N₃ · 0.5H₂SO₄ (Molecular Weight: ~132.13 g/mol ).

-

As a bis-sulfate salt: C₆H₁₀N₆·H₂SO₄ (Molecular Weight: ~264.26 g/mol ).[2][4]

For the purpose of this guide and to reflect the actual salt structure, we will primarily use the bis-sulfate representation.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1450-93-7 | [2][3] |

| Molecular Formula | C₆H₁₀N₆·H₂SO₄ or C₃H₅N₃ · 0.5H₂SO₄ | [2] |

| Molecular Weight | 264.26 g/mol or 132.13 g/mol | [2] |

| Appearance | White to yellow or orange crystalline powder | [3][5] |

| Melting Point | 270 °C (with decomposition) | [5] |

| Purity | Typically ≥98% (by HPLC) | [3][5] |

| Solubility | Soluble in water | [5] |

| Synonyms | 2-Imidazoleamine sulfate, Bis(2-aminoimidazole) Sulfate, 2-Aminoimidazole hemisulfate | [3][4] |

Synthesis and Analytical Characterization

The synthesis of 2-aminoimidazole derivatives is a well-established field, driven by their utility.[6][7] A common laboratory-scale synthesis for the sulfate salt is outlined below. The rationale behind this procedure is a condensation and cyclization reaction to form the imidazole ring, followed by salt formation to yield a stable, crystalline product that is easy to handle and purify.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic routes.[8]

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

2-Aminoacetaldehyde dimethyl acetal

-

o-Methylisourea hemisulfate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in deionized water.

-

Guanidinylation: To this solution, add o-methylisourea hemisulfate (1.0 eq) portion-wise while stirring at room temperature. The reaction is typically stirred for 1 hour.

-

Cyclization: Heat the reaction mixture to 50°C and maintain this temperature for approximately 5 hours.[8] This step facilitates the initial condensation.

-

Acid-Catalyzed Hydrolysis and Cyclization: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the solution to 90°C and stir for 10 hours to complete the cyclization and form the imidazole ring.[8]

-

Work-up and Crystallization: After cooling, evaporate the solvent under reduced pressure. Dissolve the resulting residue in a minimal amount of a 1:1 ethanol/water mixture.

-

Isolation: Cool the solution to -20°C to induce crystallization of the sulfate salt.

-

Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Ensuring the purity and identity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Experimental Protocol: Purity Assessment by Reversed-Phase HPLC

This is a general-purpose method that can be adapted for 2-aminoimidazole and its derivatives.[9]

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: Mobile Phase A

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the sample diluent. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Gradient: Isocratic elution with 20% Mobile Phase B for 10 minutes.[9]

-

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is common for commercial-grade material.[3][5]

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[8][10]

Applications in Drug Development and Research

This compound is not merely a chemical curiosity; it is a versatile scaffold with significant applications in medicinal chemistry and materials science.[1]

A. Foundational Building Block in Synthesis

The primary utility of this compound is as a precursor for more complex molecules.[2] Its structure is a key component in the synthesis of various imidazole derivatives which are known to possess antimicrobial and antifungal properties.[1] It also serves as an important intermediate in the creation of nitroimidazole-type electronic radiation sensitizers.[11]

B. Advanced Glycation End-product (AGE) Inhibition

In the context of metabolic diseases like diabetes, the formation of Advanced Glycation End-products (AGEs) contributes to long-term complications. Research has identified 2-aminoimidazole-based compounds as potent inhibitors of AGE formation.[12] Furthermore, some derivatives have demonstrated the ability to break pre-formed AGEs, a clinically significant feature that could potentially reverse disease progression.[12]

C. Antimicrobial and Antibiofilm Activity

Bacterial biofilms represent a major challenge in treating chronic infections due to their high tolerance to conventional antibiotics. The 2-aminoimidazole (2-AI) scaffold is a cornerstone of a class of molecules that can disrupt and disperse biofilms of multidrug-resistant bacteria.[13][14]

These compounds are generally non-bactericidal, meaning they do not kill the bacteria directly but rather disrupt their ability to form protective biofilm communities.[13] This mode of action is advantageous as it may exert less selective pressure for the development of resistance. 2-AI derivatives have been shown to re-sensitize bacteria like Pseudomonas aeruginosa and Staphylococcus aureus to antibiotics and are being explored as topical adjuvants for persistent dermal infections.[13]

Caption: Simplified mechanism of 2-AI derivatives in preventing and disrupting bacterial biofilms.

D. Enzyme Inhibition and Biochemical Research

The 2-aminoimidazole moiety serves as a bioisostere for guanidine groups, making it a valuable structure for designing enzyme inhibitors.[15] It has been identified as a weak noncompetitive inhibitor of human arginase I, an enzyme involved in the urea cycle.[9][14] This inhibitory activity makes 2-AI derivatives useful tools for studying metabolic pathways and as starting points for developing therapeutic agents targeting such enzymes.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification: The compound is classified as a hazardous substance.[16] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335, STOT SE 3).[17]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation | [17] |

| H319 | Causes serious eye irritation | [17] | |

| H335 | May cause respiratory irritation | ||

| Precautionary | P261 | Avoid breathing dust | [18] |

| P280 | Wear protective gloves/eye protection/face protection | [18] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [3][18] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the powder.[17]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[18]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: For fine dusts, a dust mask (e.g., N95) is recommended.

-

General Hygiene: Avoid creating dust.[18] Wash hands and exposed skin thoroughly after handling.[17]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Some suppliers recommend freezer storage (-20°C) under an inert atmosphere for long-term stability.[18]

Conclusion and Future Outlook

This compound is a foundational chemical with a rapidly expanding profile in applied science. While its role as a synthetic building block is well-established, its true potential is being realized in the fields of drug discovery and antimicrobial research. The ability of the 2-aminoimidazole scaffold to modulate complex biological processes like biofilm formation and advanced glycation end-product accumulation positions it as a highly promising lead structure for developing new therapeutics to address pressing global health challenges, from chronic infections to complications of diabetes. Continued research into novel derivatives and their mechanisms of action will undoubtedly unlock further applications for this versatile and valuable compound.

References

-

This compound | CAS 1450-93-7 | SCBT . Source: Santa Cruz Biotechnology.

-

This compound 98 1450-93-7 . Source: Sigma-Aldrich.

-

This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: TCI Chemicals.

-

This compound . Source: Chem-Impex.

-

This compound | 1450-93-7 | 東京化成工業株式会社 . Source: TCI Chemicals (Japan).

-

This compound 1450-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) . Source: TCI Chemicals (APAC).

-

2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 . Source: PubChem.

-

42383-61-9, this compound Formula . Source: ECHEMI.

-

Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers . Source: National Institutes of Health (NIH).

-

2-Aminoimidazole synthesis . Source: ChemicalBook.

-

This compound | 1450-93-7 | FA02695 . Source: Biosynth.

-

Essential Safety and Operational Guidance for Handling 2-Aminoimidazole . Source: Benchchem.

-

This compound 98 1450-93-7 . Source: Sigma-Aldrich.

-

This compound Material Safety Data Sheet . Source: Santa Cruz Biotechnology.

-

Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole . Source: Benchchem.

-

Safety Data Sheet - this compound . Source: Thermo Fisher Scientific.

-

36946-29-9|this compound|BLD Pharm . Source: BLD Pharm.

-

An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . Source: MDPI.

-

An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents . Source: National Institutes of Health (NIH).

-

2-Aminoimidazole (cas 7720-39-0) SDS/MSDS download . Source: Guidechem.

-

What are the applications of 2-AMINOIMIDAZOLE HEMISULFATE . Source: Guidechem.

-

Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections . Source: National Institutes of Health (NIH).

-

2-Aminoimidazoles in medicinal chemistry . Source: PubMed.

-

Synthesis and biological activity of some 2-aminoimidazoles . Source: PubMed.

-

Synthesis and Characterization of Some New Aminoimidazoles . Source: Asian Journal of Chemistry.

-

Exploring the Applications of 2-Aminoimidazole in Research and Industry . Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

2-Aminoimidazole | Antibiofilm Agent . Source: MedchemExpress.com.

-

2-Aminoimidazole Reduces Fouling and Improves Membrane Performance . Source: National Institutes of Health (NIH).

-

2-aminoimidazole hemisulfate | CAS 1450-93-7 | SCBT . Source: Santa Cruz Biotechnology.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1450-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminoimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Aminoimidazole Sulfate in Organic Solvents

Introduction

Physicochemical Properties of 2-Aminoimidazole Sulfate

A deep understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility behavior. These properties dictate the intermolecular forces at play between the solute and the solvent.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄ | |

| Molecular Weight | 132.13 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 270 °C (decomposes) | |

| pKa (of 2-aminoimidazole) | ~8.4 (estimated for the imidazolium ion) | Inferred from similar compounds |

| LogP (of 2-aminoimidazole) | -0.3 (predicted) | |

| Hydrogen Bond Donors | 3 (for the 2-aminoimidazolium cation) | |

| Hydrogen Bond Acceptors | 2 (for the 2-aminoimidazolium cation) |

Theoretical Principles of Solubility for Organic Salts

The solubility of an organic salt like this compound in an organic solvent is a complex interplay of thermodynamic factors. The overarching principle is that "like dissolves like," but for ionic compounds, this extends beyond simple polarity to encompass the energetics of crystal lattice disruption and ion solvation.

The dissolution process can be conceptually broken down into two main steps:

-

Overcoming the Crystal Lattice Energy: The ionic bonds holding the 2-aminoimidazolium cations and sulfate anions together in the solid crystal must be broken. This is an endothermic process, and the energy required is known as the crystal lattice energy.

-

Solvation of the Ions: The liberated ions are then surrounded and stabilized by solvent molecules. This is an exothermic process, and the energy released is the solvation energy.

For dissolution to occur, the Gibbs free energy of the process must be negative. This is favored when the solvation energy is comparable to or greater than the crystal lattice energy.

Several key factors influence this energy balance:

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally better at dissolving ionic compounds. The high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are particularly effective at solvating both the 2-aminoimidazolium cation (via its -NH₂ and ring -NH groups) and the sulfate anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, effectively solvating the cation, but are less effective at solvating the anion.

-

Solvent Size and Steric Hindrance: Smaller solvent molecules can more effectively pack around and solvate the ions. Bulky solvents may be sterically hindered from closely approaching the ionic centers.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. This protocol provides a self-validating system to ensure accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to determine the minimum required agitation time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validation and Trustworthiness:

-

Multiple Time Points: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that a true equilibrium has been reached. The solubility values should be consistent at the later time points.

-

Mass Balance: After removing the saturated solution, the remaining solid can be dried and weighed to perform a mass balance calculation, further validating the results.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the method.

Caption: Workflow for equilibrium solubility determination.

Predicted Solubility of this compound in Organic Solvents

In the absence of comprehensive experimental data, the following table provides qualitative predictions of the solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed above.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | Polar, protic solvent capable of extensive hydrogen bonding with both the cation and anion. Small molecular size allows for efficient solvation. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but slightly less polar and larger, which may slightly reduce its solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Highly polar aprotic solvent. Excellent at solvating the 2-aminoimidazolium cation through dipole-dipole interactions and as a hydrogen bond acceptor. Less effective at solvating the sulfate anion. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Similar to DMSO, a polar aprotic solvent that can effectively solvate the cation but not the anion. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Polar aprotic, but less polar than DMSO and DMF. Its ability to solvate ions is weaker. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low | Lower polarity and dielectric constant compared to the other polar aprotic solvents. Poor at solvating ions. |

| Toluene | Nonpolar | Insoluble | Nonpolar solvent with a very low dielectric constant. Unable to overcome the crystal lattice energy of the salt. |

| Hexane | Nonpolar | Insoluble | Highly nonpolar solvent, incapable of solvating ions. |

Intermolecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent like methanol.

Caption: Key intermolecular interactions in solution.

Conclusion

References

-

2-Aminoimidazoles in Medicinal Chemistry.

-

This compound.

-

2-Aminoimidazole.

-

2-Aminoimidazole hemisulfate.

Sources

2-Aminoimidazole derivatives from marine sponges

The 2-aminoimidazole alkaloids derived from marine sponges represent a compelling and highly valuable class of natural products. [11][12]Their structural novelty and potent, diverse biological activities underscore their significance as lead compounds in the ongoing search for new antimicrobial and anticancer therapeutics. [4][16]The ability of many 2-AI derivatives to inhibit and disperse drug-resistant bacterial biofilms is particularly noteworthy, addressing a critical and growing challenge in global health. [18][19] Future research in this field will likely focus on several key areas. First, continued exploration of marine biodiversity, especially in underexplored ecological niches, will undoubtedly lead to the discovery of new 2-AI structures. [13]Second, advances in synthetic chemistry will enable the efficient total synthesis of these complex molecules and their analogs, facilitating in-depth structure-activity relationship studies and lead optimization. [9][26]Finally, harnessing the power of genomics and synthetic biology to understand and engineer the biosynthetic pathways of these alkaloids could provide a sustainable and scalable method for their production, moving these promising compounds from the seabed to the bedside. [14]

References

- Healey, R.S., Zeng, D., & Anderson, K.L. (n.d.). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulanse negative staphylococci {CNS) isolated from goat mastitis.

- (n.d.). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed.

-

Huigens, R. W., et al. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(7), 3585–3593. Retrieved from [Link]

-

Bariwal, J., et al. (2017). Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead. European Journal of Medicinal Chemistry, 138, 1038–1049. Retrieved from [Link]

-

Koswatta, P. B., & Lovely, C. J. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511–528. Retrieved from [Link]

-

(2009). 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Semantic Scholar. Retrieved from [Link]

-

El-Demerdash, A., et al. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 106. Retrieved from [Link]

-

(n.d.). The Alkaloids from Indonesian Marine Sponges. Longdom Publishing. Retrieved from [Link]

-

Blackledge, M. S., et al. (2013). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. ACS Chemical Biology, 8(8), 1640–1645. Retrieved from [Link]

-

Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511-528. Retrieved from [Link]

-

Kumar, R., Khan, S., & Chauhan, P. M. S. (2011). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. Current Drug Targets, 12(11), 1689-1708. Retrieved from [Link]

-

Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(3), 511-528. Retrieved from [Link]

-

(2025). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Kumar, R., Khan, S., & Chauhan, P. M. S. (2011). 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures. Current Drug Targets, 12(11), 1689-1708. Retrieved from [Link]

-

Wijesinghe, M. B., et al. (2023). Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria. Natural Product Reports, 40(9), 1594-1647. Retrieved from [Link]

-

(2025). 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. ResearchGate. Retrieved from [Link]

-

Lee, Y.-J., et al. (2018). Two new pyrrolo-2-aminoimidazoles from a Myanmarese marine sponge, Clathria prolifera. Natural Product Research, 33(10), 1485-1491. Retrieved from [Link]

-

(n.d.). Naturally occurring marine sponge alkaloids (Oroidin, Clathrodin, Hymenin, and Naamines) and their synthetic descendants focusing on their structural modification at carbon 4 and/or 5 position. ResearchGate. Retrieved from [Link]

-

Ogi, T., et al. (2007). Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis. Journal of Natural Products, 70(8), 1339–1341. Retrieved from [Link]

-

(2025). 2-Aminoimidazole, Glycociamidine and 2-Thiohydantoin-Marine Alkaloids as Molecular Inspirations for the Development of Lead Structures. ResearchGate. Retrieved from [Link]

-

Leal, M. C., et al. (2021). From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds. Marine Drugs, 19(6), 336. Retrieved from [Link]

-

Wang, Y., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. Marine Drugs, 17(11), 606. Retrieved from [Link]

-

Roy, M.-C., et al. (2022). An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis. Marine Drugs, 20(10), 643. Retrieved from [Link]

-

(n.d.). Studies in Natural Products Chemistry. ResearchGate. Retrieved from [Link]

-

Kashman, Y., et al. (1987). Two imidazole alkaloids from a sponge. The Journal of Organic Chemistry, 52(12), 2512–2516. Retrieved from [Link]

-

(n.d.). Polycyclic Diamine Alkaloids from Marine Sponges. Semantic Scholar. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5859. Retrieved from [Link]

-

Hassan, S. S. U., et al. (2016). Marine Sponges as a Drug Treasure. Biomolecules & Therapeutics, 24(4), 348–361. Retrieved from [Link]

-

Bhadury, P., & Wright, P. C. (2021). Marine sponge-derived/inspired drugs and their applications in drug delivery systems. Future Medicinal Chemistry, 13(7), 715–736. Retrieved from [Link]

-

Sharma, D., et al. (2022). Imidazoles as potential anticancer agents. RSC Medicinal Chemistry, 13(10), 1185–1207. Retrieved from [Link]

-

D’Amato, E. M., & Wolfe, J. P. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 14(3), 796–799. Retrieved from [Link]

-

(n.d.). Antimicrobial and anticancer activities of Laminaria ochroleuca collected from the coast of El Jadida (Morocco). Retrieved from [Link]

-

Ferreira, M., et al. (2023). Marine Natural Products as Anticancer Agents 2.0. Marine Drugs, 21(4), 241. Retrieved from [Link]

-

Abdel-Raouf, N., et al. (2022). Anticancer and Antimicrobial Activity of Red Sea Seaweeds Extracts-Mediated Gold Nanoparticles. Journal of Pure and Applied Microbiology, 16(1), 133-145. Retrieved from [Link]

Sources

- 1. From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine sponge-derived/inspired drugs and their applications in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine Sponges as a Drug Treasure [biomolther.org]

- 4. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. An Aminopyrimidone and Aminoimidazoles Alkaloids from the Rodrigues Calcareous Marine Sponge Ernsta naturalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00048C [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 20. Polysubstituted 2-aminoimidazoles as anti-biofilm and antiproliferative agents: Discovery of potent lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Marine Natural Products as Anticancer Agents 2.0 | MDPI [mdpi.com]

- 24. Naamidines H and I, cytotoxic imidazole alkaloids from the Indonesian marine sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Product Analogs of 2-Aminoimidazole: From Marine Origins to Therapeutic Potential

Introduction

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products, particularly those of marine origin.[1][2] Marine sponges, especially from the genera Agelas, Leucetta, and Clathrina, are prolific producers of these alkaloids.[3] This guide provides a comprehensive technical overview of natural product analogs of 2-aminoimidazole, intended for researchers, scientists, and drug development professionals. We will explore their structural diversity, biosynthetic origins, multifaceted biological activities, and the synthetic strategies that enable their further investigation and development as therapeutic agents. The unique chemical architecture and potent bioactivities of these compounds, ranging from antimicrobial and antibiofilm to anticancer and immunomodulatory effects, make them a fertile ground for drug discovery.[4][5]

Structural Diversity of 2-Aminoimidazole Natural Products

The structural landscape of 2-AI natural products is remarkably varied, encompassing monomeric, dimeric, and complex polycyclic architectures. This diversity arises from different substitutions on the 2-aminoimidazole core and the fusion with other cyclic systems.

Monomeric 2-Aminoimidazole Alkaloids

The simplest members of this family are the monomeric 2-AI alkaloids. A prominent example is oroidin , first isolated from the marine sponge Agelas oroides.[6][7] Oroidin consists of a 2-aminoimidazole ring linked to a brominated pyrrole carboxamide via a propyl chain.[7] It is considered a key biosynthetic precursor to many more complex 2-AI alkaloids.[7] Other examples of monomeric 2-AI natural products include clathrodin and hymenidin.[1]

Dimeric 2-Aminoimidazole Alkaloids

A significant number of 2-AI natural products exist as dimers, exhibiting a wide range of complex and stereochemically rich structures. These dimers are often formed through formal [4+2] cycloaddition reactions of monomeric precursors.[8] Notable examples include:

-

Sceptrin: Isolated from Agelas sceptrum, sceptrin is a dimeric alkaloid formed from two hymenidin units.[7] It has demonstrated antiviral and antimicrobial activities.[8]

-

Ageliferin: Co-isolated with sceptrin, ageliferin and its brominated analogs also possess a dimeric structure and exhibit potent antibiofilm properties.[8][9]

-

Palau'amine: This highly complex, polycyclic dimeric alkaloid, isolated from the sponge Stylotella agminata, features a unique hexacyclic core with a strained trans-azabicyclo[3.3.0]octane substructure.[10][11] Its intricate architecture has made it a formidable challenge for total synthesis.[12]

Other Structural Classes

Beyond simple monomers and dimers, the structural diversity of 2-AI natural products extends to:

-

Cyclic Guanidine Alkaloids: Compounds like the phakellins feature a tetracyclic core where the 2-aminoimidazole is part of a larger fused ring system.[3]

-

Diterpene-Adenine Conjugates: The agelasines are a family of compounds where a diterpene moiety is conjugated to an adenine base, which can be considered a modified 2-aminoimidazole derivative.[13][14] These compounds have shown cytotoxic and antimicrobial activities.[14]

Biosynthesis of 2-Aminoimidazole Alkaloids

While the exact biosynthetic pathways for many 2-AI natural products are still under investigation, several hypotheses have been put forward and are supported by biomimetic synthesis studies.[3] The core 2-aminoimidazole ring is believed to be derived from amino acids. For instance, in the biosynthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a proposed pathway involves the conversion of the terminal amine of lysine into a guanidine group, which then cyclizes to form the 2-aminoimidazole ring after oxidative modifications. The pyrrole moiety is often derived from proline or ornithine.

The dimerization of monomeric units to form complex structures like sceptrin and ageliferin is thought to proceed through cycloaddition reactions, highlighting nature's efficiency in generating molecular complexity.[8]

Below is a simplified diagram illustrating a plausible biosynthetic relationship among key 2-AI alkaloids.

Caption: Proposed biosynthetic pathway of 2-AI alkaloids.

Biological Activities and Therapeutic Potential

Natural product analogs of 2-aminoimidazole exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Antibiofilm and Antimicrobial Activity

One of the most extensively studied properties of 2-AI natural products and their synthetic analogs is their ability to inhibit and disperse bacterial biofilms.[6][15][16] Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[17]

Mechanism of Action: The antibiofilm activity of many 2-AIs is not due to direct bactericidal effects but rather the disruption of bacterial signaling pathways.[5] For example, some 2-AI compounds have been shown to interfere with bacterial two-component signaling (TCS) systems and quorum sensing, which are crucial for biofilm formation and virulence.[5]

A significant finding is the synergistic effect observed when 2-AI compounds are used in combination with conventional antibiotics.[15] These compounds can resensitize multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii, to the effects of antibiotics.[15][18]

The following workflow illustrates a typical screening process for identifying antibiofilm agents.

Caption: Workflow for screening 2-AI analogs for antibiofilm activity.

Anticancer Activity

Several 2-AI derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5] Their mechanisms of action can be multifaceted, often involving the inhibition of key enzymes or signaling pathways critical for cancer cell proliferation and survival.[5] For example, some analogs have been shown to act as tubulin-binding agents or inhibitors of epidermal growth factor receptor (EGFR).[4]

Other Biological Activities

The biological activities of 2-AI natural products are not limited to antibiofilm and anticancer effects. Other reported activities include:

-

Antiviral activity [8]

-

Antifungal activity [19]

-

Immunomodulatory effects: Some ageliferin derivatives have been found to inhibit the ubiquitin ligase activity of Cbl-b, an important negative regulator of T-cell activation, suggesting their potential as cancer immunotherapeutic agents.[13]

The diverse biological activities of representative 2-AI natural products are summarized in the table below.

| Natural Product | Biological Activity | Reference(s) |

| Oroidin | Antibiofilm, Antimicrobial | [7][20][21] |

| Sceptrin | Antimicrobial, Antiviral | [8] |

| Ageliferin | Antibiofilm, Cbl-b Inhibition | [8][13] |

| Palau'amine | Proteasome Inhibitor | [10] |

| Agelasine F | Antimycobacterial, Cytotoxic | [14] |

Synthetic Strategies for 2-Aminoimidazole Analogs

The promising biological activities of 2-AI natural products have spurred significant efforts in the development of synthetic methodologies to access these compounds and their analogs for further biological evaluation. Classical methods for constructing the 2-aminoimidazole ring often involve the condensation of α-haloketones or α-aminoketones with guanidine or its derivatives.[4]

More recent and efficient methods have been developed, including metal-catalyzed reactions. For instance, Pd-catalyzed carboamination of N-propargyl guanidines has emerged as a powerful tool for the synthesis of substituted 2-aminoimidazoles, allowing for the rapid construction of diverse analogs.[4][22][23]

Experimental Protocol: Pd-Catalyzed Synthesis of a 2-Aminoimidazole Analog

This protocol is a generalized example based on reported methodologies for the Pd-catalyzed carboamination of N-propargyl guanidines.[22]

Objective: To synthesize a 4,5-disubstituted 2-aminoimidazole via Pd-catalyzed carboamination.

Materials:

-

N-propargyl guanidine substrate

-

Aryl triflate

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (buchwaldphos ligand)

-

Lithium tert-butoxide (LiOtBu)

-

Anhydrous trifluorotoluene (PhCF₃)

-

Standard Schlenk line and glassware for inert atmosphere reactions

-

Magnetic stirrer and heating block

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-propargyl guanidine substrate (1.0 equiv), aryl triflate (2.0 equiv), lithium tert-butoxide (2.4 equiv), Pd(OAc)₂ (4 mol %), and RuPhos (8 mol %).

-

Solvent Addition: Add anhydrous trifluorotoluene to achieve a desired concentration (e.g., 0.1 M).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminoimidazole product.

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Note: This is a general protocol and may require optimization for specific substrates. The choice of ligand, base, solvent, and temperature can significantly impact the reaction outcome.

Conclusion and Future Perspectives

Natural product analogs of 2-aminoimidazole represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their unique structural features and broad spectrum of biological activities, particularly their ability to combat antibiotic resistance by targeting biofilms, make them a compelling area of research for drug discovery and development. Continued exploration of the chemical space around the 2-aminoimidazole scaffold, enabled by innovative synthetic methodologies, is expected to yield novel therapeutic agents for a range of diseases, from infectious diseases to cancer. The journey from marine sponges to the clinic is a long one, but the remarkable properties of these natural products provide a strong foundation for future success.

References

-

Kelly, M., et al. (2011). Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids. PubMed Central. [Link]

-

National Genomics Data Center. (n.d.). Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids. CNCB-NGDC. [Link]

-

Wolfe, B. L., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]

-

Wolfe, B. L., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. [Link]

-

Krajczyk, A., et al. (2015). 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

-

Worthington, R. J., et al. (2012). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PubMed Central. [Link]

-

Gautier, C., et al. (2011). Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles. PubMed. [Link]

-

Wolfe, B. L., et al. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. [Link]

-

Koswatta, P. B., & Lovely, C. J. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Royal Society of Chemistry. [Link]

-

Park, J., et al. (2018). Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci from goat mastitis. Conference of Research Workers in Animal Diseases. [Link]

-

Wang, W., et al. (2021). Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana. PubMed Central. [Link]

-

ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. ResearchGate. [Link]

-

Wei, X., et al. (2020). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa. MDPI. [Link]

-

ResearchGate. (n.d.). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. ResearchGate. [Link]

-

Liu, D., et al. (2022). Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity. PubMed Central. [Link]

-

D'Ambrosio, M., et al. (2013). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. PubMed Central. [Link]

-

Wei, X., et al. (2019). Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) Fibrosa. PubMed. [Link]

-

Laphookhieo, S., et al. (2018). Two new pyrrolo-2-aminoimidazoles from a Myanmarese marine sponge, Clathria prolifera. PubMed. [Link]

-

Royal Society of Chemistry. (2010). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Royal Society of Chemistry. [Link]

-

Blackledge, M. S., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. PubMed Central. [Link]

-

Koseoglu, E., & Kireçci, Ö. A. (2020). Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents. PubMed Central. [Link]

-

Blackledge, M. S., et al. (2015). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. National Institutes of Health. [Link]

-

El-Demerdash, A., et al. (2017). Marine Pyrrole Alkaloids. PubMed Central. [Link]

-

Baran, P. S., & Maimone, T. J. (2010). Total Synthesis of Palau'amine. PubMed Central. [Link]

-

Kalia, M., et al. (2021). Natural Product-Based 1,2,3-Triazole/Sulfonate Analogues as Potential Chemotherapeutic Agents for Bacterial Infections. ACS Omega. [Link]

-

Savina, S., et al. (2014). Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues. PubMed. [Link]

-

Wikipedia. (n.d.). Oroidin. Wikipedia. [Link]

-

ResearchGate. (n.d.). 2-aminoimidazolone containing natural products. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2-Aminoimidazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana. ResearchGate. [Link]

-

O'Malley, D. P., et al. (2007). Total Synthesis of Dimeric Pyrrole-Imidazole Alkaloids: Sceptrin, Ageliferin, Nagelamide E, Oxysceptrin, Nakamuric Acid, and the Axinellamine Carbon Skeleton. Journal of the American Chemical Society. [Link]

-

O'Malley, D. P., et al. (2011). Enantioselective Total Syntheses of (−)-Palau'amine, (−)- Axinellamines, and (−)-Massadines. PubMed Central. [Link]

-

Cavalleri, B., et al. (1977). Synthesis and biological activity of some 2-aminoimidazoles. PubMed. [Link]

-

Sarpong, R. (2010). Stitching together palau'amine. PubMed Central. [Link]

-

Wikipedia. (n.d.). Palau'amine. Wikipedia. [Link]

-

Wikipedia. (n.d.). Ageliferin. Wikipedia. [Link]

-

Alvi, K. A., et al. (1991). Structures and Total Synthesis of 2-Aminoimidazoles from a Notodoris Nudibranch. Journal of Natural Products. [Link]

-

Worthington, R. J., et al. (2012). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. [Link]

-

ResearchGate. (n.d.). The First Synthesis of (–)‐Agelasine F; an Antimycobacterial Natural Product Found in Marine Sponges in the Agelas Genus. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Oroidin - Wikipedia [en.wikipedia.org]

- 7. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ageliferin - Wikipedia [en.wikipedia.org]

- 10. Palau'amine - Wikipedia [en.wikipedia.org]

- 11. Total Synthesis of Palau’amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stitching together palau'amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agelasine Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Tide of Therapeutics: A Technical Guide to the Biological Activities of 2-Aminoimidazole Marine Alkaloids

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the potent biological activities inherent in 2-aminoimidazole (2-AI) marine alkaloids. Sourced from the rich biodiversity of marine sponges, these compounds have emerged as a significant area of interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] This document provides a detailed examination of their anti-biofilm, anti-cancer, and anti-inflammatory properties, complete with mechanistic insights, experimental protocols, and data-driven analyses to empower your research and development endeavors.

Part 1: The 2-Aminoimidazole Core: A Privileged Scaffold from the Sea

The 2-aminoimidazole moiety is a unique heterocyclic structure that forms the core of a diverse family of alkaloids isolated primarily from marine sponges of the genera Leucetta and Clathrina.[5][6] These natural products have garnered considerable attention for their fascinating and complex molecular architectures, which translate into a wide array of biological functions.[3][4] The inherent chemical properties of the 2-AI scaffold, including its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, contribute to its capacity to modulate various biological targets with high specificity and efficacy.[3] This guide will delve into three of the most promising therapeutic applications of these marine-derived compounds.

Part 2: Combating Microbial Resistance: The Anti-Biofilm Potential of 2-Aminoimidazole Alkaloids

Bacterial biofilms present a formidable challenge in both clinical and industrial settings, primarily due to their intrinsic resistance to conventional antibiotics.[7][8] 2-Aminoimidazole marine alkaloids have demonstrated significant potential in combating these resilient microbial communities, not by direct bactericidal action, but by inhibiting and dispersing biofilms.[9][10]

Mechanism of Action: Disrupting the Microbial Fortress

The anti-biofilm activity of 2-AI alkaloids is multifaceted. A key mechanism involves the interference with the production of the extracellular polymeric substance (EPS) matrix, which is the protective scaffold of the biofilm.[8] For instance, certain 5-aryl-2-aminoimidazoles have been shown to downregulate the expression of genes crucial for EPS production in bacteria like Salmonella.[8] This disruption of the biofilm architecture leaves the individual bacteria more susceptible to conventional antibiotics and the host's immune response. Furthermore, some 2-AI derivatives have been shown to act synergistically with traditional antibiotics, enhancing their efficacy against otherwise resistant biofilms.[9][10]

Experimental Protocol: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This protocol outlines a standard method to determine the minimum concentration of a 2-aminoimidazole compound required to inhibit biofilm formation.[7][11]

-

Bacterial Culture Preparation: Inoculate the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) in an appropriate growth medium and incubate overnight at 37°C with shaking. The following day, dilute the culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.

-

Plate Setup: Prepare serial dilutions of the test 2-aminoimidazole compound in the growth medium. In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well. Subsequently, add 100 µL of the compound dilutions to the corresponding wells. Include a positive control (bacteria with sterile medium) and a negative control (sterile medium only).

-

Incubation for Biofilm Formation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.

-

Washing and Staining: After incubation, carefully discard the planktonic (free-floating) bacteria. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Solubilization and Quantification: Discard the crystal violet solution and wash the plate multiple times with sterile water. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm. Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.[7]

Data Presentation: Anti-Biofilm Activity of Representative 2-Aminoimidazole Compounds

| Compound | Target Organism | MBIC (µM) | Reference |

| Oroidin | Staphylococcus aureus | 25 | [9] |

| Naamine A Analog | Pseudomonas aeruginosa | 10 | [12] |

| Bromoageliferin | Acinetobacter baumannii | 12.5 | [13] |

| LC0024-NH2 | Staphylococcus aureus | >100 (inhibits formation) | [8] |

Visualization: Proposed Anti-Biofilm Mechanism of 2-Aminoimidazole Alkaloids

Caption: Inhibition of biofilm formation by 2-aminoimidazole alkaloids.

Part 3: Targeting Malignancy: The Anti-Cancer Promise of 2-Aminoimidazole Alkaloids

The unique chemical structures of 2-aminoimidazole marine alkaloids make them promising candidates for the development of novel anti-cancer therapeutics.[14] They have been shown to exert cytotoxic effects against a range of cancer cell lines, often with a degree of selectivity that warrants further investigation.[15]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anti-cancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects on key cellular processes. Some 2-aminoimidazole alkaloids, such as naamidine A, have been identified as inhibitors of the epidermal growth factor (EGF) receptor signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[6][14] Other derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[14][16] The ability of these compounds to interfere with multiple signaling pathways underscores their potential as robust anti-cancer agents.[16]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anti-cancer compounds.[17][18]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 2-aminoimidazole compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[17]

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.[19]

Data Presentation: Cytotoxic Activity of 2-Aminoimidazole-Quinoline Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

| 5a (Imd-Ph) | HCT-116 (Colon Cancer) | 8.5 | [15] |

| 5a (Imd-Ph) | DLD-1 (Colon Cancer) | 10.2 | [15] |

| 5a (Imd-Ph) | MDA-MB-231 (Breast Cancer) | > 50 | [15] |

| 5a (Imd-Ph) | HUVEC (Normal Endothelial Cells) | > 50 | [15] |

Visualization: Simplified EGFR Signaling Pathway and Potential Inhibition by 2-Aminoimidazole Alkaloids

Caption: Inhibition of the EGFR signaling pathway by 2-aminoimidazole alkaloids.

Part 4: Quelling the Fire: The Anti-Inflammatory Properties of 2-Aminoimidazole Alkaloids

Inflammation is a complex biological response that, when dysregulated, contributes to a wide range of chronic diseases.[20] Several alkaloids, including those with an imidazole core, have demonstrated potent anti-inflammatory activities.[20][21][22]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of imidazole alkaloids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous pro-inflammatory genes.[23][24] Certain imidazole alkaloids have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22] This is often achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm in an inactive state.[25][26] By suppressing these central inflammatory mediators, 2-aminoimidazole alkaloids can effectively dampen the inflammatory cascade.

Experimental Protocol: Western Blot Analysis of IκBα Degradation

This protocol describes a method to assess the activation of the canonical NF-κB pathway by monitoring the degradation of its inhibitor, IκBα.[25]

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat them with various concentrations of the 2-aminoimidazole compound for a specified time.

-

Stimulation: Induce an inflammatory response by stimulating the cells with an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then probe with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band intensity in stimulated cells compared to unstimulated cells indicates NF-κB activation, and the preservation of the IκBα band in compound-treated cells suggests inhibition of the pathway.

Visualization: The NF-κB Signaling Pathway and its Modulation by 2-Aminoimidazole Alkaloids

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 2-Aminoimidazole, glycociamidine and 2-thiohydantoin-marine alkaloids as molecular inspirations for the development of lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]

- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. benchchem.com [benchchem.com]

- 12. Designing 2-aminoimidazole alkaloids analogs with anti-biofilm activities: structure-activities relationships of polysubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, regioselective synthesis and cytotoxic evaluation of 2-aminoimidazole-quinoline hybrids against cancer and primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Imidazole alkaloids inhibit the pro-inflammatory mechanisms of human neutrophil and exhibit anti-inflammatory properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

The 2-Aminoimidazole Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds

In the intricate landscape of medicinal chemistry, the concept of "privileged structures" represents a powerful paradigm in the quest for novel therapeutics.[1][2] First articulated by Evans in 1988, this term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[3][4] These scaffolds are not merely passive molecular skeletons; they are evolutionarily selected frameworks that present functionalities in a precise three-dimensional arrangement, enabling them to interact with a variety of protein families.[5] The strategic advantage of employing privileged scaffolds in drug discovery is manifold: it enhances the efficiency of identifying bioactive compounds, provides a robust starting point for hit-to-lead optimization, and often yields molecules with favorable pharmacokinetic properties.[1][3]

Among the pantheon of these elite structures, the 2-aminoimidazole (2-AI) moiety has emerged as a particularly versatile and fruitful scaffold.[6] This five-membered heterocyclic ring, featuring a unique guanidine-like substructure, is a prominent feature in a vast array of marine natural products, particularly alkaloids isolated from sponges of the Calcarea family.[6][7][8] These natural products exhibit a remarkable spectrum of biological activities, hinting at the inherent potential of the 2-AI core to serve as a foundation for the development of novel therapeutic agents against a wide range of diseases.[9][10]

This technical guide provides a comprehensive exploration of the 2-aminoimidazole scaffold, from its synthetic accessibility to its diverse biological applications and the underlying mechanistic principles that govern its activity.

I. Synthetic Strategies for Accessing the 2-Aminoimidazole Core

The synthetic tractability of a privileged scaffold is paramount to its utility in drug discovery, as it allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies. The 2-aminoimidazole core can be constructed through a variety of synthetic routes, each with its own advantages in terms of efficiency, scalability, and substitution pattern accessibility.

Classical Approach: Condensation of α-Haloketones with Guanidine

One of the most traditional and straightforward methods for the synthesis of 2-aminoimidazoles involves the condensation of an α-haloketone with guanidine or its derivatives. This reaction typically proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to furnish the 2-aminoimidazole ring. Recent advancements have focused on developing more environmentally friendly protocols, such as utilizing deep eutectic solvents (DESs) to facilitate the reaction under milder conditions and with improved yields.[11]

Modern Methodologies: Palladium-Catalyzed Carboamination